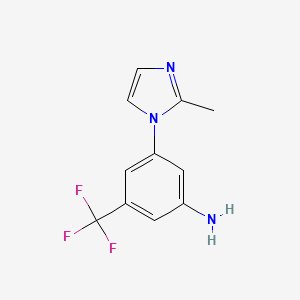

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline

Vue d'ensemble

Description

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline: is an organic compound that features both an imidazole ring and a trifluoromethyl group attached to an aniline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and an aldehyde.

Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent.

Coupling with Aniline: The final step involves coupling the imidazole derivative with an aniline derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Products may include nitro derivatives or quinones.

Reduction: Products may include amines or alcohols.

Substitution: Products depend on the nucleophile used, such as substituted anilines or imidazoles.

Applications De Recherche Scientifique

1.1. Intermediate for Pharmaceuticals

One of the primary applications of 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline is as an intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the production of Nilotinib, a small-molecule tyrosine kinase inhibitor used in treating imatinib-resistant chronic myelogenous leukemia (CML) . The compound acts as a crucial building block in the synthesis pathway, allowing for efficient production with fewer steps and improved scalability for commercial applications .

Case Study: Nilotinib Synthesis

A detailed synthesis route involves coupling 3-bromo-5-trifluoromethylbenzoic acid with 4-methyl-1H-imidazole, followed by hydrazinolysis and diazotization reactions. This process highlights the compound's role in producing effective cancer treatments .

Material Science

The synthesis of this compound can be achieved through various methods, which are documented extensively in chemical literature. The following table summarizes key synthesis routes:

| Synthesis Method | Description |

|---|---|

| Coupling Reaction | Involves coupling with bromo derivatives to form the desired aniline structure. |

| Hydrazinolysis | Converts intermediates into anilines through hydrazine treatment. |

| Diazotization | A crucial step that introduces functional groups necessary for further reactions. |

Mécanisme D'action

The mechanism of action of 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline depends on its specific application:

Enzyme Inhibition: The compound can inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Electronic Effects: In materials science, the compound’s electronic properties can influence the conductivity and other characteristics of the materials it is incorporated into.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1H-Imidazole-1-yl)-5-(trifluoromethyl)aniline: Lacks the methyl group on the imidazole ring.

3-(2-Methyl-1H-imidazole-1-yl)-4-(trifluoromethyl)aniline: The trifluoromethyl group is positioned differently on the aniline ring.

3-(2-Methyl-1H-imidazole-1-yl)-5-(difluoromethyl)aniline: Has a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both the methyl group on the imidazole ring and the trifluoromethyl group on the aniline ring gives 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline unique electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Activité Biologique

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline, also known by its CAS number 641571-06-4, is a compound with notable biological activities. This article explores its biological properties, including its potential as an antimicrobial and anticancer agent, as well as its mechanisms of action.

The compound has the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C11H10F3N3 |

| Molecular Weight | 241.217 g/mol |

| CAS Number | 641571-06-4 |

| Melting Point | 130 °C |

| InChI Key | WWTGXYAJVXKEKL-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial cell division, making it a candidate for further development in antibacterial therapies. The compound's trifluoromethyl group enhances its lipophilicity, facilitating better membrane penetration and increased efficacy against various bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted its role as a fragment in the synthesis of new analogs aimed at inhibiting cell proliferation in cancer cells. Specifically, it demonstrated inhibitory activity against Bcr-Abl1 kinase, which is crucial in chronic myeloid leukemia (CML) treatment . The following table summarizes the anti-proliferative activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| K562 (CML) | <1 | Imatinib |

| HL-60 | 0.5 | Sorafenib |

| MCF-7 | 0.8 | Nilotinib |

| HeLa | 0.6 | Nilotinib |

| HepG2 | 0.4 | Sorafenib |

These results indicate that the compound possesses comparable potency to established kinase inhibitors .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound interacts with specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells.

- Membrane Disruption : Its lipophilic nature allows it to disrupt bacterial membranes, contributing to its antimicrobial effects.

- Molecular Docking Studies : In silico studies have suggested favorable binding affinities with various targets, enhancing its potential therapeutic applications .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical settings:

- A study focused on the synthesis of new compounds containing the trifluoromethyl aniline fragment showed promising results in inhibiting viral replication in vitro, particularly against influenza and herpes simplex viruses .

- Another research effort highlighted the compound's role in enhancing the selectivity index of certain drug analogs, indicating lower toxicity to normal cells while maintaining efficacy against cancer cells .

Propriétés

IUPAC Name |

3-(2-methylimidazol-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c1-7-16-2-3-17(7)10-5-8(11(12,13)14)4-9(15)6-10/h2-6H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETRKLAUVABHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=CC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.